3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole
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Overview
Description
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole typically involves the bromination of 9-(3,7-dimethyloctyl)-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions of the carbazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Carbazole derivatives with oxidized functional groups.
Reduction Products: Reduced carbazole derivatives.
Scientific Research Applications
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, OPVs, and OFETs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and copolymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole in organic electronics involves its ability to participate in π-π stacking interactions and electron transport. The bromine atoms and the alkyl chain influence the compound’s electronic properties, enhancing its solubility and processability. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the alkyl chain, resulting in lower solubility.
9-(3,7-Dimethyloctyl)-9H-carbazole: Lacks bromine atoms, resulting in different reactivity.
3,6-Dichloro-9-(3,7-dimethyloctyl)-9H-carbazole: Chlorine atoms instead of bromine, affecting electronic properties.
Uniqueness
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is unique due to the presence of both bromine atoms and a branched alkyl chain. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile intermediate in various chemical syntheses and applications.
Properties
CAS No. |
409104-51-4 |
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Molecular Formula |
C22H27Br2N |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3,6-dibromo-9-(3,7-dimethyloctyl)carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3 |
InChI Key |
FNKYNKZHOSHCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
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